molecular formula C9H11BrN2O3 B13980776 Methyl 2,3-diamino-5-bromo-6-methoxybenzoate

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate

Cat. No.: B13980776
M. Wt: 275.10 g/mol
InChI Key: SAQXLDHRLMWXJN-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is an organic compound with a complex structure that includes bromine, methoxy, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-diamino-5-bromo-6-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of a methoxybenzoate derivative, followed by nitration and subsequent reduction to introduce the amino groups. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-5-bromo-6-methoxybenzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the amino groups.

    Methyl 2,3-diamino-5-bromo-6-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2,3-diamino-5-chloro-6-methoxybenzoate: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

Methyl 2,3-diamino-5-bromo-6-methoxybenzoate is unique due to the presence of both amino and bromine groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and the synthesis of novel compounds with unique properties.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2,3-diamino-5-bromo-6-methoxybenzoate

InChI

InChI=1S/C9H11BrN2O3/c1-14-8-4(10)3-5(11)7(12)6(8)9(13)15-2/h3H,11-12H2,1-2H3

InChI Key

SAQXLDHRLMWXJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1C(=O)OC)N)N)Br

Origin of Product

United States

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